molecular formula C7H6O2 B147270 p-Toluquinone CAS No. 553-97-9

p-Toluquinone

Cat. No. B147270
Key on ui cas rn: 553-97-9
M. Wt: 122.12 g/mol
InChI Key: VTWDKFNVVLAELH-UHFFFAOYSA-N
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Patent
US06872857B1

Procedure details

A mixture of m-cresol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 50-60° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 1 h. The catalyst was recovered by simple filtration and 2-methyl-1,4-benzoquinone formed (99%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[OH:9]O>C(O)(=O)C>[CH3:8][C:2]1[C:3](=[O:9])[CH:4]=[CH:5][C:6](=[O:7])[CH:1]=1

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring at 50-60° C. under inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The catalyst was recovered by simple filtration and 2-methyl-1,4-benzoquinone
CUSTOM
Type
CUSTOM
Details
formed (99%)
CUSTOM
Type
CUSTOM
Details
was separated by chromatographic purification

Outcomes

Product
Name
Type
Smiles
CC=1C(C=CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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